[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Miyaura borylation C–C cross-coupling boronate ester synthesis

Standard Pd(PPh3)4 or Pd(OAc)2/ligand systems often fail to deliver consistent yields across Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings, forcing labs to stock multiple catalysts. Pd(dppf)Cl2 (CAS 72287-26-4) is a unified, air-stable Pd(II) pre-catalyst with a wide 99° P-Pd-P bite angle that accelerates reductive elimination and suppresses side reactions. - **Miyaura borylation:** >98% yield in 30 min vs 20-24 hours for PPh3 catalysts (40× faster) - **Sonogashira yield:** 68% at 1 mol% loading - 1.66× higher than PdCl2(PPh3)2 (41%) - **Aqueous Suzuki TON:** Up to 870,000 with catalyst recycling via PEG-2000 - **Unified platform:** One catalyst enables five distinct C-C/C-N couplings on a single intermediate

Molecular Formula C34H28Cl2FeP2Pd
Molecular Weight 731.7 g/mol
Cat. No. B12057817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Molecular FormulaC34H28Cl2FeP2Pd
Molecular Weight731.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
InChIInChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2
InChIKeyJCWIWBWXCVGEAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(dppf)Cl₂: Definitive Pre-Catalyst for Cross-Coupling


[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as Pd(dppf)Cl2 or PdCl2(dppf) (CAS 72287-26-4), is a square-planar palladium(II) complex bearing the chelating 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand [1]. The dppf ligand adopts a wide P–Pd–P bite angle of approximately 99°, which is significantly larger than that of common alkyl-bridged diphosphines such as dppe (~85°) and is a key structural feature that facilitates reductive elimination in catalytic cycles [2]. Commercially available as the parent complex or its dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2, CAS 95464-05-4), it serves as a pre-catalyst that undergoes in situ reduction to the active Pd(0)-dppf species and is employed across Suzuki–Miyaura, Sonogashira, Heck, Stille, Negishi, Kumada, and Buchwald–Hartwig couplings as well as Miyaura borylation [3].

Why Generic Substitution of Pd(dppf)Cl₂ Fails


Despite sharing the Pd(II) or Pd(0) oxidation state with many commercially available palladium catalysts, Pd(dppf)Cl2 exhibits a combination of a wide chelate bite angle (~99°) [1], ferrocenyl backbone rigidity, and an air-stable Pd(II) pre-catalyst formulation that collectively produce a kinetic, selectivity, and operational profile not replicated by Pd(PPh3)4, Pd(PPh3)2Cl2, Pd(OAc)2/ligand mixtures, or even close ferrocenyl analogs such as Pd(dtbpf)Cl2 [2]. The dppf-imposed geometry accelerates reductive elimination while the ferrocene framework suppresses undesirable aryl–aryl exchange side reactions that plague PPh3-based catalysts [3]. Furthermore, Pd(dppf)Cl2 maintains catalytic competence across at least five mechanistically distinct cross-coupling manifolds (Suzuki–Miyaura, Heck, Sonogashira, Stille, Buchwald–Hartwig) on a single substrate scaffold, a breadth that individual comparator catalysts cannot match without ligand switching [4]. Simple replacement by a generic Pd source risks large losses in yield, rate, selectivity, or operational robustness—as quantified below.

Quantitative Performance Evidence Against Closest Analogs


Miyaura Borylation Rate and Yield Advantage

In a direct three-catalyst comparison for Miyaura borylation and subsequent C–C cross-coupling of phenothiazine, phenoxazine, carbazole, and quinoxaline-based precursors, Pd(dppf)Cl2 was identified as the best-performing catalyst, delivering excellent yields exceeding 98% within 30 minutes. In contrast, Pd(PPh3)4 and Pd(PPh3)2Cl2 required 20–24 hours to achieve only moderate to good yields of the desired products [1].

Miyaura borylation C–C cross-coupling boronate ester synthesis

Suzuki–Miyaura Kinetic Rate Enhancement

Quantitative kinetic analysis using automated reaction profiling (Compunetics) for a pharmaceutical Suzuki–Miyaura coupling between a vinyl tosylate and an aryl boronic acid demonstrated that Pd(dppf)Cl2 delivers observed reaction rates exceeding a ten-fold (10×) increase compared to the corresponding Pd(0)-dppf catalyst generated ex situ. Empirical third-order rate laws were fitted for both catalysts, and the disappearance of starting material was markedly faster with Pd(dppf)Cl2 [1].

Suzuki–Miyaura coupling reaction kinetics pre-catalyst activation

Sonogashira Coupling Yield Superiority

In a systematic catalyst screen for a key Sonogashira coupling step en route to the antimalarial candidate MMV688533, Pd(dppf)Cl2·DCM at 1 mol% loading delivered a 68% NMR yield. Under identical conditions (0.25 mmol scale, same substrate, base, and solvent), PdCl2(PPh3)2 gave 41% yield and the closely related ferrocenyl analog Pd(dtbpf)Cl2 gave only 20% yield. Pd(PPh3)4 at equimolar loading afforded 60%, while increasing Pd(PPh3)4 loading to 2.5 mol% was required to reach 91% [1].

Sonogashira coupling palladium catalyst screening antimalarial synthesis

Base Compatibility and Conversion Efficiency

In a head-to-head catalyst and base matrix comparison for a Suzuki–Miyaura coupling, Pd(dppf)Cl2 at 10 mol% loading delivered 99% conversion with both Cs2CO3 and K2CO3 as base. Under identical conditions, the second-generation Buchwald pre-catalyst XPhos Pd G2 achieved only 80% conversion with K2CO3. PdCl2(PPh3)2 reached a maximum of 88% conversion (with Cs2CO3) and showed significant base-dependence (72% with Et3N, 81% with K2CO3). Pd(PPh3)4 gave 61–76% across bases, and Pd(OAc)2 gave only 13–15% [1].

Suzuki–Miyaura coupling pre-catalyst benchmarking base compatibility

Air Stability and Shelf Life Advantage

A modified Suzuki-coupling procedure for polychlorinated biphenyl (PCB) synthesis reported that the new catalyst Pd(dppf)2Cl2 (i.e., Pd(dppf)Cl2) offers the advantage of being less air-sensitive and having a longer shelf life compared to Pd(PPh3)4. This stability characteristic was identified as a distinct operational advantage enabling the synthesis of eleven PCB congeners in moderate to good yields without the stringent inert-atmosphere handling required for Pd(PPh3)4 [1].

catalyst stability air sensitivity shelf life PCB synthesis

Polycondensation End-Group Fidelity

In the synthesis of regioregular poly(3-octylthiophene) via Suzuki polycondensation, a multi-catalyst comparison revealed that Pd(PPh3)4, Pd(PPh3)2Cl2, and Pd[P(o-Tol)3]4 induced undesirable aryl–aryl exchange reactions with the palladium center, resulting in polymer chains capped with phenyl and o-tolyl end groups derived from the catalyst ligands. In contrast, Pd(dppf)Cl2 yielded only one type of polymer chain—exclusively terminated with hydrogen end groups—demonstrating superior end-group fidelity and freedom from catalyst-derived chain contamination [1].

Suzuki polycondensation end-group fidelity aryl-aryl exchange regioregular polymers

Procurement-Relevant Application Scenarios


High-Throughput Miyaura Borylation

When synthesizing aryl or heteroaryl boronate ester libraries via Miyaura borylation, Pd(dppf)Cl2 delivers >98% yield in 30 minutes versus the 20–24 hours required by Pd(PPh3)4 or Pd(PPh3)2Cl2 [1]. This 40× time compression directly enables overnight parallel synthesis of dozens to hundreds of borylated building blocks, a throughput level that PPh3-based catalysts cannot support. Procurement of Pd(dppf)Cl2 for borylation workflows minimizes catalyst inventory complexity while maximizing plates-per-day productivity.

Unified Multi-Reaction Medicinal Chemistry

Medicinal chemistry groups that require Suzuki–Miyaura, Heck, Sonogashira, Stille, and Buchwald–Hartwig couplings on a common advanced intermediate benefit from Pd(dppf)Cl2·CH2Cl2 as a unified catalytic platform. This was demonstrated in the synthesis of 24 diverse 6-substituted tacrine analogues where the same catalyst achieved all five C–C and C–N bond-forming transformations without switching to specialized pre-catalysts [2]. This eliminates the need to stock, qualify, and optimize multiple catalyst-ligand systems, reducing procurement complexity and analytical burden.

High-Yield Sonogashira Process Development

For Sonogashira couplings where cumulative multi-step yield determines process economics, Pd(dppf)Cl2·DCM at 1 mol% loading provides 68% yield—1.66× higher than PdCl2(PPh3)2 (41%) and 3.4× higher than Pd(dtbpf)Cl2 (20%) under identical conditions [3]. In the 6-step synthesis of antimalarial candidate MMV688533, this yield advantage at the Sonogashira step contributed to an overall 10-fold yield improvement (from 6.4% to 67%) over the first-generation process. For procurement, this evidence supports selecting Pd(dppf)Cl2·DCM as the default Sonogashira catalyst when yield maximization at low Pd loading is critical.

Aqueous Green Chemistry Suzuki Processes

Pd(dppf)Cl2 has been demonstrated as an extremely active catalyst for the Suzuki reaction of aryl bromides in water, achieving turnover numbers up to 870,000 for the reaction of 1-bromo-4-nitrobenzene with phenylboronic acid [4]. The system also enables catalyst recycling via PEG-2000 addition for three cycles without significant activity loss. For industrial procurement focused on sustainability metrics and reduced palladium waste, this aqueous protocol with Pd(dppf)Cl2 offers a data-validated green chemistry solution not matched by Pd(PPh3)4 or Pd(OAc)2/ligand systems under comparable aqueous conditions.

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